Glaucocalyxin B
Overview
Description
Glaucocalyxin B (Gla B) is a type of sesquiterpenoids . It has been found to have good anti-inflammatory properties . It has been studied for its pharmacological effects and targets, particularly in the context of rheumatoid arthritis .
Synthesis Analysis
The synthesis of Glaucocalyxin A, a compound related to Glaucocalyxin B, has been achieved through a method involving the formation of a highly oxygenated bicyclo [3.2.1]octane ring system. This was done through Mn (OAc) 3 -mediated radical cyclization of alkynyl ketones . Other salient features of the synthesis include a highly enantioselective conjugate addition/acylation cascade reaction, a Yamamoto aldol reaction, and an intramolecular Diels–Alder reaction to assemble the A/B ring system .Molecular Structure Analysis
Molecular docking has revealed a targeted binding relationship between Glaucocalyxin B and the pocket of P65 protein .Chemical Reactions Analysis
Glaucocalyxin B has been found to inhibit M1 polarization, decrease the levels of TNF-α, IL-1β, IL-6, iNOS and IL-12, and inhibit the expression of P65 and p-P65 .Physical And Chemical Properties Analysis
The physical and chemical properties of Glaucocalyxin B can be found in databases such as PubChem .Scientific Research Applications
Antioxidant Properties
- Antioxidant Activity: Glaucocalyxin B, found in Isodon suzhouensis leaf extracts, demonstrates strong antioxidant potential. It effectively scavenges free radicals, showcasing higher capacity compared to other compounds like isoquercetin, glaucocalyxin A, and rutin. This indicates its potential application in therapies targeting oxidative stress, particularly in diseases where oxidative stress is a significant factor (Wang et al., 2023).
Anti-Inflammatory and Immunomodulatory Effects
- Inhibition of Cartilage Inflammatory Injury: In the context of rheumatoid arthritis, Glaucocalyxin B has been shown to inhibit cartilage inflammatory injury. It regulates the M1 polarization of synovial macrophages via the NF-κB pathway, suggesting its role in modulating inflammatory processes in autoimmune conditions like rheumatoid arthritis (Han et al., 2021).
Antitumor Activity
- Effect on Human Retinoblastoma: Glaucocalyxin B demonstrates the ability to inhibit cell proliferation and induce apoptosis in human retinoblastoma cells. This suggests its potential as a therapeutic agent in treating retinoblastoma, a type of eye cancer (Tai, 2011).
- Antitumor Effects on Cervical Cancer: Studies have shown that Glaucocalyxin B can induce apoptosis and autophagy in human cervical cancer cells. It affects signaling pathways associated with cell proliferation, suggesting its usefulness in developing treatments for cervical cancer (Pan et al., 2016).
Pharmacological Enhancements
- Drug-Delivery System Development: Research on creating a nanoparticulate drug-delivery system for Glaucocalyxin A, a related compound, indicates the potential for similar development with Glaucocalyxin B. Such systems can increase the solubility and bioavailability of these compounds, enhancing their therapeutic efficacy (Han et al., 2016).
Cellular and Molecular Mechanisms
- Modulation of Cellular Processes: Glaucocalyxin B has been observed to modulate various cellular processes like cell cycle regulation and apoptosis. This is significant for understanding its mechanism of action in different therapeutic contexts, including cancer treatment (Wang et al., 2013).
Future Directions
Future research could focus on further elucidating the mechanism of action of Glaucocalyxin B, particularly in the context of rheumatoid arthritis and other inflammatory conditions . Additionally, more studies on the pharmacological effects and targets of sesquiterpenoids like Glaucocalyxin B could be beneficial .
properties
IUPAC Name |
[(1R,2R,4S,9R,10S,13S,16R)-2-hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-11-13-6-7-14-21(5)9-8-16(24)20(3,4)15(21)10-17(25)22(14,18(11)26)19(13)27-12(2)23/h13-15,17,19,25H,1,6-10H2,2-5H3/t13-,14-,15+,17+,19+,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUXOKVMORWDLT-KEXKRWMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2CCC3C1(C(CC4C3(CCC(=O)C4(C)C)C)O)C(=O)C2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1([C@@H](C[C@H]4[C@]3(CCC(=O)C4(C)C)C)O)C(=O)C2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glaucocalyxin B | |
CAS RN |
80508-81-2 | |
Record name | (7α,14R)-14-(Acetyloxy)-7-hydroxykaur-16-ene-3,15-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80508-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.